Bromoform

描述

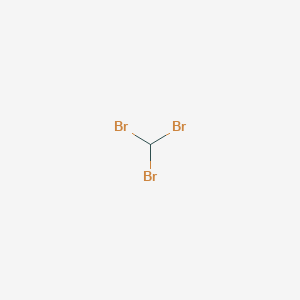

Structure

3D Structure

属性

IUPAC Name |

bromoform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKBFYAXUHHXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr3 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021374 | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.] | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1% | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F] | |

CAS No. |

75-25-2, 4471-18-5 | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoform [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromomethyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoform | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoform | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoform | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUT9J99IMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, tribromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PB557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F | |

| Record name | BROMOFORM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2656 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoform | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOFORM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMOFORM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/576 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromoform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0066.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromoform Synthesis via the Haloform Reaction

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the bromoform synthesis via the haloform reaction. It delves into the core mechanistic principles, offers detailed experimental protocols, and discusses the critical parameters that govern the reaction's efficiency and outcome.

Executive Summary

The haloform reaction stands as a cornerstone of organic synthesis, offering a robust method for the conversion of methyl ketones and compounds oxidizable to methyl ketones into carboxylic acids and haloforms.[1] This guide focuses specifically on the synthesis of this compound (CHBr₃), a compound with historical significance as a solvent and sedative, and current applications as a laboratory reagent and in mineral separation.[2][3] We will dissect the reaction mechanism, provide field-proven experimental procedures, and offer insights into the causality behind experimental choices to ensure both technical accuracy and practical utility.

The Haloform Reaction: A Mechanistic Overview

The haloform reaction is a base-promoted process that proceeds through the exhaustive halogenation of the alpha-methyl group of a suitable substrate, followed by a nucleophilic acyl substitution that cleaves the carbon-carbon bond, yielding a carboxylate and a haloform.[1][4] The overall transformation for the synthesis of this compound from a methyl ketone (R-CO-CH₃) can be represented as:

R-CO-CH₃ + 3Br₂ + 4NaOH → R-COONa + CHBr₃ + 3NaBr + 3H₂O

The Core Mechanism: A Step-by-Step Dissection

The reaction mechanism can be logically divided into two primary stages: exhaustive α-halogenation and nucleophilic cleavage.

Stage 1: Exhaustive α-Halogenation

This stage involves a repeating sequence of three key steps for each of the three alpha-hydrogens on the methyl group.

-

Step 1: Enolate Formation. The reaction is initiated by the abstraction of an acidic α-hydrogen from the methyl ketone by a hydroxide ion (OH⁻), forming an enolate intermediate.[5][6][7] The acidity of these α-hydrogens is a critical factor, with a typical pKa around 19 for acetone in water, making them susceptible to deprotonation by a strong base.[8]

-

Step 2: Nucleophilic Attack on Bromine. The newly formed enolate, a potent nucleophile, attacks a molecule of bromine (Br₂), resulting in the formation of an α-brominated ketone and a bromide ion.[5][6]

-

Step 3: Repetition to Form a Trihalo Ketone. These first two steps are repeated two more times.[5][6] With each successive bromination, the remaining α-hydrogens become progressively more acidic due to the electron-withdrawing inductive effect of the bromine atom(s).[8][9][10] This increased acidity ensures that the halogenation proceeds to completion on the same methyl group, leading to the formation of a tri-bromomethyl ketone.[8][9]

Stage 2: Nucleophilic Cleavage

-

Step 4: Nucleophilic Attack by Hydroxide. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tri-bromomethyl ketone.[5][6] This forms a tetrahedral intermediate.[11]

-

Step 5: Reformation of the Carbonyl and Cleavage. The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the departure of the tribromomethyl anion (⁻CBr₃) as a leaving group.[6][12] The stability of the ⁻CBr₃ anion, due to the inductive effect of the three bromine atoms, makes it a good leaving group.[9]

-

Step 6: Proton Transfer. The tribromomethyl anion is a strong base and promptly abstracts a proton from the newly formed carboxylic acid (or from the solvent) to yield this compound (CHBr₃) and a carboxylate salt.[6][12]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the haloform reaction for the synthesis of this compound from a generic methyl ketone.

Caption: The reaction mechanism for this compound synthesis.

Experimental Protocol: Synthesis of this compound from Acetone

This section provides a detailed, step-by-step methodology for the synthesis of this compound from acetone, a common and effective substrate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Acetone | C₃H₆O | 58.08 | 30 mL |

| Sodium Carbonate Solution (20%) | Na₂CO₃ | 105.99 | 150 mL |

| Bromine | Br₂ | 159.808 | 75 mL |

| Sodium Hydroxide Solution (10%) | NaOH | 40.00 | 800 mL |

| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | As needed for drying |

Equipment

-

1000 mL three-necked flask

-

Mechanical stirrer

-

Dropping funnel (long-stemmed)

-

Separatory funnel (short-stemmed)

-

Water bath

-

Distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: Assemble the 1000 mL three-necked flask with a mechanical stirrer, a long-stemmed dropping funnel, and a short-stemmed separatory funnel. Immerse the flask in a water bath maintained at 50°C.[13]

-

Initial Charge: To the flask, add 30 mL of acetone and 150 mL of 20% sodium carbonate solution.[13]

-

Reagent Loading: Place 75 mL of bromine in the long-stemmed dropping funnel and 800 mL of 10% sodium hydroxide solution in the short-stemmed separatory funnel.[13][14]

-

Reaction Initiation: Begin stirring the acetone-sodium carbonate mixture and slowly add the bromine dropwise from the long-stemmed funnel.[13][14] this compound will begin to separate as a dense lower layer.

-

Controlled Base Addition: As soon as the bromine color is no longer being rapidly discharged, begin the slow, dropwise addition of the 10% sodium hydroxide solution from the second funnel. The rate of addition should be controlled such that the reaction mixture does not become strongly alkaline.[13][14] A key indicator of the correct rate is that upon stopping the NaOH addition, the red color of bromine should immediately reappear.[13][14]

-

Temperature Maintenance: Throughout the addition of bromine and sodium hydroxide, maintain the reaction temperature between 45-50°C.[13][14]

-

Reaction Completion: Once all the bromine has been added, cease the addition of the sodium hydroxide solution.

-

Workup and Purification:

-

Separate the lower layer of crude this compound.

-

Wash the crude product with water.

-

Dry the this compound over anhydrous calcium chloride.

-

Purify the crude this compound by distillation. The fraction boiling at 148-149.5°C should be collected.[13][14] This procedure can yield approximately 68 grams of pure this compound.[13][14]

-

-

Stabilization: Pure this compound can be stabilized for storage by the addition of a small amount of ethanol (approximately 4% by weight) or diphenylamine.[13][14]

Experimental Workflow Diagram

Caption: Step-by-step workflow for this compound synthesis.

Factors Influencing Reaction Outcome and Causality

Substrate Scope

The haloform reaction is broadly applicable to methyl ketones and secondary alcohols that can be oxidized to methyl ketones under the reaction conditions.[12] Ethanol and acetaldehyde are the only primary alcohol and aldehyde, respectively, that undergo this reaction.[12]

Choice of Halogen

The reactivity of the halogens in the haloform reaction generally follows the order: Iodine ≈ Bromine > Chlorine.[1] For the bromination of acetone, the initial enolate formation is typically the rate-limiting step.[1]

Temperature Control

Maintaining the reaction temperature is crucial. While some haloform reactions require cooling to prevent evaporation of the product, the synthesis of this compound is often carried out at a slightly elevated temperature (45-50°C) to ensure a reasonable reaction rate.[13][14][15]

pH Control

Careful control of the base addition is essential to avoid side reactions. A large excess of hydroxide can promote undesired condensation reactions. The procedure described maintains a slight excess of bromine, ensuring that the halogenation proceeds efficiently.[13][14]

Safety and Handling

This compound (CHBr₃):

-

Hazards: Harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled.[16] It may also cause damage to the nervous system and liver through prolonged or repeated exposure.[17]

-

Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing vapors.[16][18][19]

Bromine (Br₂):

-

Hazards: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal.

-

Handling Precautions: Handle only in a chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves and a face shield.

Sodium Hydroxide (NaOH):

-

Hazards: Corrosive and can cause severe burns.

-

Handling Precautions: Wear gloves and eye protection.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound in CDCl₃ will show a characteristic singlet at approximately 6.83 ppm.[20]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-Br stretching frequencies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the this compound and identify any potential byproducts.[21][22]

Conclusion

The haloform reaction provides an effective and historically significant method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to strict safety protocols are paramount for a successful and safe synthesis. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples.

- SATHEE CUET. (n.d.). Chemistry Haloform Reaction Mechanism.

- Wikipedia. (2023, December 27). Haloform reaction.

- PrepChem.com. (n.d.). Preparation of this compound (tribromomethane; methane, tribromo-).

- BYJU'S. (n.d.). Haloform Reaction Mechanism.

- Vedantu. (n.d.). Haloform Reaction Mechanism: Steps, Examples & Iodoform Test.

- Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones.

- Wikipedia. (2023, December 16). This compound.

- Sciencemadness Discussion Board. (2016, August 17). "Large" Scale this compound Synthesis.

- Chemistry LibreTexts. (2023, January 23). Alpha Halogenation.

- Grokipedia. (n.d.). Haloform reaction.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: this compound.

- Quora. (2019, August 10). What is a simple method for making tribromomethane (this compound) by some simple method and available chemicals?.

- Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.

- Atamankimya.com. (n.d.). This compound.

- GeoLiquids. (n.d.). SAFETY DATA SHEET this compound.

- Creative Biolabs. (n.d.). Seaweed this compound Content Analysis Service.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR this compound AND DIBROMOCHLOROMETHANE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]

- 6. byjus.com [byjus.com]

- 7. Haloform Reaction Mechanism: Steps, Examples & Iodoform Test [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 11. SATHEE CUET: Chemistry Haloform Reaction Mechanism [cuet.iitk.ac.in]

- 12. Haloform reaction - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. quora.com [quora.com]

- 15. Sciencemadness Discussion Board - "Large" Scale this compound Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. geoliquids.com [geoliquids.com]

- 17. ICSC 0108 - this compound [inchem.org]

- 18. chemos.de [chemos.de]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. This compound | CHBr3 | CID 5558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Seaweed this compound Content Analysis Service - Creative Biolabs [creative-biolabs.com]

- 22. ANALYTICAL METHODS - Toxicological Profile for this compound and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bromoform (CHBr₃): A Comprehensive Technical Guide for Solvent Selection in Research and Drug Development

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of bromoform (tribromomethane), tailored for researchers, scientists, and drug development professionals. The aim is to furnish a robust, scientifically grounded resource to inform solvent selection, particularly in the pharmaceutical and chemical research sectors. This document moves beyond a simple recitation of data, offering insights into the practical application and causality behind experimental choices involving this unique solvent.

Introduction: this compound's Niche in the Solvent Landscape

This compound (CHBr₃) is a halogenated organic solvent characterized by a unique combination of physical and chemical properties. Its remarkably high density and refractive index, coupled with specific solvency characteristics, establish it as a valuable, albeit specialized, tool in the modern laboratory. While not a universally applicable solvent, this compound excels in specific applications where more common solvents are inadequate. This guide will explore the fundamental properties of this compound, providing the necessary data and context to empower informed decisions regarding its use, from mineralogical separations to the complex challenge of active pharmaceutical ingredient (API) crystallization.

Core Physicochemical Properties of this compound

A foundational understanding of a solvent's physicochemical properties is paramount for its effective and safe application. The following table consolidates the key data for this compound, providing a quick-reference for laboratory use.

| Property | Value | Unit | Source(s) |

| Molecular Formula | CHBr₃ | - | [1] |

| Molecular Weight | 252.73 | g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - | [2][3] |

| Odor | Sweet, chloroform-like | - | [1][2] |

| Density | 2.89 | g/cm³ at 20°C | [1][4] |

| Boiling Point | 149.1 - 149.5 | °C | [1][5][6] |

| Melting Point | 8.1 - 8.69 | °C | [1][4][7] |

| Solubility in Water | 3.2 g/L at 30°C | - | [4] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform, benzene, acetone, and oils | - | [2][4][7] |

| Vapor Pressure | 5.0 | mmHg at 20°C | [2][3] |

| Refractive Index (nD) | 1.595 | at 20°C | [2][4][6] |

| Dielectric Constant | 4.4 | at 20°C | [8][9][10][11] |

| Dipole Moment | ~1.0 | D | [12][13] |

Scientific Application and Field-Proven Insights

The practical utility of this compound is a direct consequence of the interplay of its distinct physicochemical properties. This section delves into the causality behind its use in specific experimental contexts.

High Density: A Decisive Advantage in Separations

With a density of approximately 2.89 g/cm³, this compound stands out as one of the densest organic liquids at ambient temperature.[1][4] This characteristic is the cornerstone of its application in density-based separations, most notably in mineralogy.

Experimental Protocol: Density-Based Mineral Separation

This protocol provides a standardized methodology for the separation of a mineral mixture, for instance, quartz (density ≈ 2.65 g/cm³) and garnet (density ≈ 3.1-4.3 g/cm³), utilizing this compound.

Methodology:

-

Safety First: All procedures must be executed within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®), safety goggles, and a lab coat, is mandatory.

-

Apparatus: Secure a separatory funnel in a ring stand.

-

Procedure: a. Fill the separatory funnel approximately halfway with this compound. b. Introduce the mineral mixture into the funnel. c. Gently agitate the mixture to ensure complete wetting of the mineral particles. d. Allow the mixture to settle. The less dense minerals (quartz) will float, while the denser minerals (garnet) will sink.

-

Fraction Collection: a. Carefully drain the sunken, denser mineral fraction through the stopcock into a beaker. b. The floating, less dense fraction can then be collected by pouring it from the top of the funnel into a separate beaker.

-

Post-Separation Processing: Thoroughly wash both mineral fractions with a suitable solvent like acetone or ethanol to remove residual this compound. Subsequently, dry the fractions in a ventilated oven.

Causality Explained: The efficacy of this technique hinges on Archimedes' principle. The substantial density of this compound provides the buoyant force necessary to cleanly separate minerals with densities above and below its own.

Refractive Index and Crystallization of APIs

This compound's high refractive index (n ≈ 1.595) makes it a valuable immersion liquid for the microscopic analysis of crystalline materials.[2][4][6] In the context of drug development, its unique solvation properties can be instrumental in inducing the crystallization of APIs that have proven recalcitrant to crystallization from more conventional solvents.

The Role in Crystallization: The selection of an appropriate crystallization solvent is a critical step in pharmaceutical development, influencing crystal habit, polymorphism, and purity. An ideal solvent typically exhibits moderate solubility for the compound of interest, with a significant temperature-dependent solubility gradient. This compound's utility in this domain arises from its capacity to engage in specific intermolecular interactions, which can influence molecular self-assembly and crystal lattice formation.

Logical Workflow for Solvent Selection in Crystallization Screening:

Caption: Decision workflow for crystallization solvent screening.

Safety, Handling, and Environmental Considerations

The use of this compound is governed by strict safety protocols due to its toxicological profile.

Toxicity and Safe Handling:

-

Toxicity: this compound is toxic and is considered a probable human carcinogen by the EPA.[14] It can be harmful if inhaled, ingested, or absorbed through the skin.[15][16] Acute exposure can affect the central nervous system, liver, and kidneys.[14]

-

Handling: All work with this compound must be performed in a properly functioning chemical fume hood.[16] Impermeable gloves, chemical splash goggles, and a lab coat are mandatory PPE.[16] An emergency eyewash station and safety shower must be immediately accessible.

-

Storage: Store this compound in a cool, dry, well-ventilated area, protected from light.[17] It should be kept away from incompatible materials such as strong bases and reactive metals.[7]

Environmental Profile:

This compound is recognized as an environmental contaminant. It is one of the trihalomethanes that can form as a byproduct of water disinfection with chlorine.[2][14] this compound is toxic to aquatic life with long-lasting effects.[16][18] Its disposal must be managed as hazardous waste in strict accordance with all applicable local, state, and federal regulations.

Conclusion: A Strategic Approach to Utilizing this compound

This compound is a highly specialized solvent with a unique set of physicochemical properties that render it invaluable for specific, challenging applications. Its exceptional density is a clear asset in mineralogical and density-based separations. In the pharmaceutical industry, its potential to facilitate the crystallization of difficult-to-crystallize APIs should not be disregarded. However, its significant health and environmental hazards necessitate a cautious and well-informed approach. The decision to employ this compound must be the result of a thorough risk-benefit analysis, where its distinct advantages for a given application demonstrably outweigh the associated risks.

References

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary for CID 5558.

- GazFinder. (n.d.). This compound (CHBr3).

- Ataman Kimya. (n.d.). This compound.

- Wikipedia. (n.d.). This compound.

- U.S. Environmental Protection Agency. (n.d.). This compound.

- IndiaMART. (n.d.). This compound - High Purity Industrial Grade at Best Price.

- National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of this compound and Dibromochloromethane. In Toxicological Profile for this compound and Dibromochloromethane.

- RefractiveIndex.INFO. (n.d.). Refractive index of CHBr3 (this compound) - Ghosal.

- GeoLiquids, Inc. (n.d.). SAFETY DATA SHEET this compound.

- Sciencemadness Wiki. (2021, March 1). This compound.

- Solubility of Things. (n.d.). This compound.

- Restek. (n.d.). This compound: CAS # 75-25-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound.

- U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for this compound.

- Maas, K., Keng, F. S. L., & Butler, J. H. (2022). Potential environmental impact of this compound from Asparagopsis farming in Australia. Atmospheric Chemistry and Physics, 22(11), 7631–7645. [Link]

- NILU. (n.d.). Potential environmental impact of this compound from Asparagopsis farming in Australia.

- Wikipedia. (n.d.). This compound (data page).

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET this compound Extra Pure.

- ASI Instruments. (n.d.). Dielectric Constant Chart.

- Stenutz, R. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. In Computational Chemistry Comparison and Benchmark Database.

- Wikipedia. (n.d.). Chloroform.

- Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials.

- Anderson Instrument Company. (n.d.). Dielectric Constant Table.xls.

Sources

- 1. This compound | CHBr3 | CID 5558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | 75-25-2 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound for separation of minerals mixtures 75-25-2 [sigmaaldrich.com]

- 6. This compound - High Purity Industrial Grade at Best Price [sonalplasrubind.com]

- 7. Gas detectors and respiratory protection equipments CHBr3 (this compound), CAS number 75-25-2 [en.gazfinder.com]

- 8. kabusa.com [kabusa.com]

- 9. canada.dixonvalve.com [canada.dixonvalve.com]

- 10. Dielectric Constant Values for Common Materials [clippercontrols.com]

- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 12. This compound [stenutz.eu]

- 13. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]

- 14. epa.gov [epa.gov]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. geoliquids.com [geoliquids.com]

- 17. This compound - Sciencemadness Wiki [sciencemadness.org]

- 18. chemos.de [chemos.de]

The Natural Occurrence of Bromoform in Asparagopsis: From Biosynthesis to Application

An In-Depth Technical Guide for Scientific Professionals

Introduction

The red macroalgae of the genus Asparagopsis, specifically A. taxiformis and A. armata, have emerged as subjects of intense scientific scrutiny. These seaweeds are prolific natural factories for a variety of halogenated organic compounds, with bromoform (CHBr₃) being the most abundant and notable[1][2]. Initially identified for its role in marine chemical ecology, this compound from Asparagopsis has gained significant attention for its potent anti-methanogenic properties. When supplemented in small quantities into the diet of ruminant livestock, Asparagopsis can reduce enteric methane emissions by over 90%, a finding of profound implications for mitigating greenhouse gas emissions from agriculture[3][4][5][6].

This technical guide provides a comprehensive overview of the natural occurrence of this compound in Asparagopsis. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the biochemical pathways of this compound synthesis, its ecological functions, validated quantification methodologies, and its primary application in methane mitigation. Furthermore, this document addresses the critical toxicological and environmental considerations associated with this compound, providing a balanced perspective grounded in current scientific evidence.

The Biochemical Architecture of this compound Synthesis

The biosynthesis of this compound in Asparagopsis is a sophisticated enzymatic process inextricably linked to the seaweed's management of oxidative stress.[7][8][9] The pathway is not isolated but is integrated with fundamental cellular processes, including reactive oxygen species (ROS) signaling and fatty acid metabolism.[7][8]

The Central Role of Haloperoxidases

The key enzymes catalyzing the halogenation step are vanadium-dependent haloperoxidases (VHPOs).[10] These enzymes utilize hydrogen peroxide (H₂O₂) as an oxidant to convert bromide ions (Br⁻), which are abundant in seawater, into an electrophilic bromine species, likely hypobromous acid (HOBr).[7][10] This reactive intermediate then brominates a suitable organic substrate to ultimately yield this compound.

The Marine this compound Biosynthesis (mbb) Locus

Genomic sequencing of Asparagopsis taxiformis has been instrumental in elucidating the genetic basis of this pathway. Researchers have identified a specific gene cluster named the marine this compound biosynthesis (mbb) locus.[10] This locus contains genes encoding for the critical enzymatic machinery:

-

Vanadium-dependent Haloperoxidases (VHPOs): Multiple genes for VHPOs (e.g., mbb1, mbb3, mbb4) are present, which perform the direct bromination of substrates.[10]

-

NAD(P)H Oxidase: A gene for a ROS-producing NAD(P)H oxidase (mbb2) is also found within the cluster.[10] This enzyme's function is to generate the hydrogen peroxide required by the VHPOs, directly linking this compound production to cellular redox processes.[7][8][9]

Substrate Origins: A Link to Fatty Acid Synthesis

While the halogenation machinery is clear, the identity of the initial hydrocarbon substrate has been a subject of investigation. Evidence strongly suggests that intermediates from the fatty acid biosynthesis pathway serve as the precursors for this compound.[7][8][9] Biochemical reconstitution experiments have shown that VHPOs can act on substrates like malonyl-S-acyl carrier proteins to produce this compound, providing a direct link between primary and secondary metabolism.[10]

Caption: this compound biosynthesis pathway in Asparagopsis.

Cellular Storage and Ecological Role

This compound and other halogenated metabolites are not dispersed freely within the algal cells. They are sequestered in specialized structures known as "gland cells".[11] This compartmentalization is a crucial defense mechanism, protecting the seaweed's own cellular machinery from the potential cytotoxicity of these reactive compounds.

The primary ecological function of this compound is believed to be chemical defense. Its biocidal properties deter grazing by herbivores and prevent fouling by other marine organisms, giving Asparagopsis a competitive advantage in its marine environment.[3]

Quantification of this compound in Asparagopsis Biomass

Accurate and robust quantification of this compound is essential for research, quality control in cultivation, and correct dosing in feed applications. The volatile nature of this compound presents a significant analytical challenge, as concentrations can be affected by sample processing, extraction, and storage conditions.[12][13]

Primary Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this compound quantification due to its high sensitivity and specificity.[2][12][14] The complexity of the algal matrix, however, necessitates careful sample preparation to ensure accurate and reproducible results.[1]

Experimental Protocol: this compound Quantification by GC-MS

The following protocol is a synthesized methodology based on validated approaches described in the literature.[2][12][15]

Objective: To quantify the concentration of this compound in freeze-dried Asparagopsis biomass.

Materials:

-

Freeze-dried, powdered Asparagopsis sample

-

Dichloromethane (DCM), analytical grade

-

Internal Standard (IS): e.g., Dibromochloromethane or d-Chloroform solution in DCM

-

Anhydrous sodium sulfate

-

2 mL screw-top vials with PTFE-lined septa

-

Vortex mixer, centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the freeze-dried, powdered Asparagopsis sample into a 2 mL screw-top vial.

-

Causality Note: Freeze-drying is a common preservation method, but this compound loss can occur.[16] A consistent and validated preparation method is critical for comparability between samples.

-

-

Extraction:

-

To the vial, add 1.0 mL of the internal standard solution in DCM. The IS is crucial for correcting variations in extraction efficiency and injection volume.

-

Securely cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the solvent.

-

Causality Note: DCM is an effective solvent for extracting non-polar compounds like this compound from the complex algal matrix.

-

-

Phase Separation and Drying:

-

Centrifuge the vial at 5,000 x g for 5 minutes to pellet the solid algal biomass.

-

Carefully transfer the DCM supernatant to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water, which can interfere with GC analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: 40°C hold for 3 min, ramp to 200°C at 10°C/min, hold for 1 min.[9]

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 171, 173, 250, 252, 254) and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known this compound concentrations prepared in DCM with the same internal standard concentration.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is typically reported as mg of this compound per gram of dry weight (DW) of the seaweed.

-

Alternative and High-Throughput Methods

While GC-MS is highly accurate, it can be time-consuming and resource-intensive.[14] For rapid screening and process analytical technology applications, alternative methods are being explored.

| Method | Principle | Advantages | Disadvantages | Reference |

| GC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity (Gold Standard). | Time-consuming, requires skilled operator and chemical reagents. | [12][14] |

| FT-MIR | Fourier-Transform Mid-Infrared Spectroscopy. | Rapid, non-destructive, no chemical reagents. | Lower sensitivity than GC-MS, requires robust calibration models. | [14] |

| FT-NIR | Fourier-Transform Near-Infrared Spectroscopy. | Very rapid, suitable for online process monitoring. | Less specific than MIR, complex spectral data requires advanced chemometrics. | [14] |

Factors Influencing this compound Concentration

The concentration of this compound in Asparagopsis is not static; it is highly variable and influenced by a range of biotic and abiotic factors. Understanding these factors is paramount for optimizing cultivation for high-yield biomass.[2]

-

Genetics and Life Stage: Different strains or lineages of Asparagopsis can have inherently different capacities for this compound production.[10] Concentrations can also vary between the different life stages of the seaweed (e.g., gametophyte vs. tetrasporophyte).[11]

-

Environmental Conditions: Light intensity, temperature, and nutrient availability (particularly bromide in the seawater) significantly impact this compound synthesis.[10][17] For instance, light stress can stimulate the production of H₂O₂, a key precursor, but excessive stress may also lead to this compound degradation.[17]

-

Cultivation System: Whether the seaweed is cultivated in land-based systems (aquaculture) or in the open ocean can affect growth rates and metabolite production.[18][19]

-

Post-Harvest Processing and Storage: this compound is volatile and susceptible to degradation, especially with exposure to light and high temperatures.[13][17] Processing methods like freeze-drying versus oil extraction and storage conditions are critical for preserving the this compound content.[16]

Application: Inhibition of Ruminant Methane Emissions

The most prominent application of Asparagopsis-derived this compound is the mitigation of enteric methane, a potent greenhouse gas produced during digestion in ruminant animals like cattle and sheep.[4][5]

Mechanism of Action

This compound acts as a specific inhibitor of a key enzyme in the final step of methanogenesis.[20] The process occurs in the rumen, the first stomach chamber of a ruminant.

-

Methanogenic archaea in the rumen produce methane via a pathway that culminates in the action of the enzyme methyl-coenzyme M reductase (MCR) .[20][21]

-

This compound, being a structural analog of methane, effectively blocks the active site of the MCR enzyme.[22]

-

This inhibition halts the conversion of methyl-coenzyme M to methane, drastically reducing the amount of methane gas produced and eructated (burped) by the animal.[21]

Caption: Mechanism of methane inhibition by this compound in the rumen.

Efficacy: Whole Seaweed vs. Isolated this compound

A critical point of investigation has been whether the anti-methanogenic effect is due solely to this compound or if other compounds in the seaweed contribute. Recent studies have shown that using the whole, dried Asparagopsis biomass is significantly more effective at reducing methane than using an equivalent dose of pure, isolated this compound.[23][24]

| Feed Additive | Inclusion Rate (% of Diet) | Methane Reduction (%) | Key Finding | Reference |

| Whole Asparagopsis armata | 0.5% | 95.6% | The whole seaweed is more potent, suggesting synergistic effects from other bioactive compounds. | [23] |

| Isolated this compound | Equivalent dose to 0.5% seaweed | 59.6% | Accounts for a majority, but not all, of the methane-reducing effect. | [23] |

This finding suggests that while this compound is the primary active compound, other bioactives within the seaweed may enhance its efficacy or contribute to the overall effect, accounting for approximately 40% of the total methane reduction.[24]

Toxicological and Environmental Profile

The transition of Asparagopsis from a research subject to a commercial product necessitates a thorough evaluation of its safety for animals, humans, and the environment.

Animal and Human Health

This compound is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, based on animal studies involving high doses.[25][26] However, the doses used in these toxicological studies are orders of magnitude higher than what would be consumed by livestock via Asparagopsis supplementation or by humans through consumption of meat or milk.[27]

Studies have shown that when Asparagopsis is used as intended, no elevated levels of this compound are found in the resulting meat or milk products, with concentrations often approaching background levels found in drinking water.[3][25][27] A precautionary approach ensures that intake levels do not exceed the rumen's capacity for degradation, minimizing residue transfer.[25] The consensus from multiple risk assessments is that this compound used as a methane inhibitor at low dietary inclusion rates does not pose a significant risk to animal health or human consumers.[25]

Environmental Considerations

This compound is a volatile organic bromine compound that, when released into the atmosphere, can contribute to stratospheric ozone depletion.[5][18] This has raised concerns about the potential environmental impact of large-scale Asparagopsis cultivation.[18][28] However, modeling studies that assess the impact of emissions from proposed large-scale cultivation scenarios conclude that the effect on the ozone layer would be negligible.[18] For example, even if enough Asparagopsis were farmed in Australia to supply 50% of its feedlot and dairy cattle, the resulting this compound emissions would account for less than 0.02% of the global ozone depletion potential-weighted emissions.[18]

Future Directions and Research

The study of this compound in Asparagopsis is a rapidly advancing field. Key areas for future research include:

-

Selective Breeding and Domestication: Utilizing genomic information to breed strains of Asparagopsis with consistently high this compound content and other desirable cultivation traits.[10]

-

Optimization of Cultivation and Processing: Further refining land- and sea-based cultivation techniques and post-harvest processing to maximize this compound yield and stability.[4]

-

Exploring Synergistic Bioactives: Identifying the other compounds in Asparagopsis that contribute to the enhanced anti-methanogenic effect observed with whole seaweed.

-